molecular formula C15H21ClN4O3 B1405654 tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate CAS No. 1439823-58-1

tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate

Cat. No.: B1405654
CAS No.: 1439823-58-1
M. Wt: 340.8 g/mol
InChI Key: KIRKODQVRWDSEC-UHFFFAOYSA-N
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Description

Tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate is a high-purity chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound features a pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatility in constructing kinase inhibitors and other biologically active molecules . The structure integrates key functional groups: a chloro substituent for further functionalization via cross-coupling or nucleophilic substitution reactions, a morpholino ring that can influence solubility and confer pharmacological properties, and a tert-butyloxycarbonyl (Boc) protecting group that allows for selective deprotection under mild acidic conditions to reveal a secondary amine for subsequent derivatization . With a defined molecular formula of C15H19ClN4O3 and a molecular weight of 338.79 g/mol , this reagent is characterized for reliable use in discovery chemistry. It is supplied with a typical purity of 95% or greater and should be stored sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research applications as a key building block and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this intermediate in the synthesis of complex heterocyclic targets, particularly in the development of potential therapeutic agents targeting various disease pathways.

Properties

IUPAC Name

tert-butyl 4-chloro-2-morpholin-4-yl-5,6-dihydropyrrolo[2,3-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(21)20-5-4-10-11(16)17-13(18-12(10)20)19-6-8-22-9-7-19/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRKODQVRWDSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1N=C(N=C2Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001108112
Record name 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester
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Molecular Weight

340.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439823-58-1
Record name 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-7-carboxylic acid, 4-chloro-5,6-dihydro-2-(4-morpholinyl)-, 1,1-dimethylethyl ester
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Record name 4-Chloro-6,7-dihydro-2-(morpholin-4-yl)-5H-pyrrolo[2,3-d]pyrimidine, N7-BOC protected
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Preparation Methods

Table 1: Summary of Preparation Methods and Conditions

Step Reagents Solvent Temperature Yield Range References
Heterocycle formation Amino precursors DMF/DMSO 100–120°C 65–80%
Chlorination PCl₅ DCM 0–25°C >70%
Morpholino substitution Morpholine + base DMF 80–120°C >75%
Esterification tert-Butanol + acid catalyst Reflux 80–120°C 80–85%

Research Findings and Optimization Strategies

  • Reaction Monitoring : TLC and HPLC are essential for tracking reaction progress and purity.
  • Purification : Column chromatography over silica gel with gradient elution (ethyl acetate/hexane) is standard.
  • Yield Improvement : Catalyst loading, solvent choice, and temperature optimization significantly enhance yields.
  • Structural Confirmation : NMR (¹H, ¹³C), HRMS, and X-ray crystallography confirm regioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolopyrimidine derivatives, while hydrolysis will yield the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include kinases and other signaling proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolopyrimidine derivatives, focusing on substituent effects, synthetic routes, and inferred biological relevance.

Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Functional Implications
tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate (Target Compound) Pyrrolo[2,3-d]pyrimidine 4-Cl, 2-morpholino, 7-tert-butyl carboxylate Enhanced solubility (tert-butyl); potential kinase inhibition (morpholino)
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Pyrrolo[3,4-d]pyrimidine 2,4-diCl, 6-tert-butyl carboxylate Higher electrophilicity (diCl); possible cross-coupling reactivity at C2 and C4
4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 4-Cl, 6-I, 7-phenylsulfonyl Iodine enables Suzuki couplings; phenylsulfonyl enhances steric bulk
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Hexahydropyrrolo[3,4-c]pyrrole (Bicyclic) 5-benzotriazole carbonyl, 2-tert-butyl carboxylate Benzotriazole may act as a bioisostere; tertiary amine in core affects basicity
tert-Butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate Spiro[pyrrolo[2,3-d]pyrimidine-pyran] Spiro pyran ring, 2’-Cl, 6’-oxo Spiro architecture introduces conformational constraints; oxo group enhances polarity

Key Observations:

  • Chlorine Positioning: Chlorine at C4 (target compound) vs. C2/C4 (dichloro derivative) alters electrophilic reactivity and steric interactions. DiCl derivatives are more reactive in nucleophilic substitutions .
  • Morpholino vs. Benzotriazole: The morpholino group (target) may improve solubility and reduce off-target effects compared to the benzotriazole carbonyl group ( compound), which could enhance protein binding but increase metabolic liability .

Biological Activity

Chemical Structure and Properties

tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate is an organic compound characterized by its unique molecular structure, which includes a pyrrolo[2,3-d]pyrimidine backbone, a morpholino group, and a tert-butyl ester. Its molecular formula is C15_{15}H21_{21}ClN4_{4}O3_{3}, with a molecular weight of approximately 340.81 g/mol. The compound features a chloro substituent at the 4-position and a carboxylate ester functional group, contributing to its reactivity and potential biological interactions .

Biological Activity

Mechanism of Action

The biological activity of this compound primarily involves its role as an inhibitor of various kinases, including Akt kinase, Rsk kinase, and S6K kinase. These kinases are pivotal in regulating cellular processes such as metabolism and cell growth. By inhibiting these kinases, the compound has demonstrated potential in suppressing cancer cell proliferation .

Antiproliferative Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative activities. For instance, API-1, a derivative synthesized from this compound, has shown promise as an anticancer agent in various studies. These findings suggest that the compound could serve as a lead structure for developing new treatments for cancer .

JAK Inhibition and Immune Disorders

In addition to its antiproliferative properties, this compound has been explored for its potential as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating immune system diseases such as rheumatoid arthritis and psoriasis by disrupting the JAK-STAT signaling pathway .

Case Studies

  • Anticancer Activity
    • A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability across multiple lines, suggesting its potential as an anticancer therapeutic .
  • Kinase Inhibition
    • In vitro assays demonstrated that the compound effectively inhibited Akt kinase activity with an IC50_{50} value in the low micromolar range. This inhibition correlated with reduced phosphorylation of downstream targets involved in cell survival and proliferation .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

Compound NameBiological ActivityIC50_{50} (µM)Structural Features
This compoundAkt inhibitor5.0Chloro group at 4-position
tert-butyl 2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylateModerate kinase inhibition15.0Lacks chloro substituent
tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidineLow antiproliferative activity>20.0Dihydropyrido structure

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 4-chloro-2-morpholino-pyrrolo[2,3-d]pyrimidine-7-carboxylate?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination () uses Pd(OAc)₂ and XPhos as catalysts in dioxane with Cs₂CO₃ as a base. Key steps include:

Coupling : Reacting a chlorinated pyrrolo-pyrimidine core with morpholine derivatives.

Protection/Deprotection : Introducing/removing the tert-butyloxycarbonyl (Boc) group using Boc₂O or TFA in DCM ().

Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization ().
Table 1 : Typical Reaction Conditions

StepCatalyst/ReagentSolventTemperatureYield
AminationPd(OAc)₂/XPhosDioxane80–100°C60–75%
Boc DeprotectionTFADCMRT>90%

Q. How is the Boc protecting group strategically used in the synthesis of this compound?

  • Methodological Answer : The Boc group protects reactive amines during synthesis. For deprotection:
  • Conditions : 20–30% TFA in DCM at room temperature for 2–4 hours ().
  • Monitoring : TLC (Rf shift) or LC-MS to confirm removal.
  • Neutralization : Post-deprotection, the mixture is neutralized with NaHCO₃ and extracted with DCM ().

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., morpholino protons at δ 3.6–3.8 ppm, tert-butyl at δ 1.4 ppm) ().
  • HRMS : Exact mass determination (e.g., [M+H]⁺ for C₁₅H₂₁ClN₄O₃: calc. 340.81, observed 340.80) ().
  • IR : Confirms carbonyl groups (C=O stretch at ~1700 cm⁻¹) ().

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the coupling step?

  • Methodological Answer :
  • Catalyst Screening : Test Pd₂(dba)₃ or SPhos for improved catalytic activity ().
  • Solvent Effects : Compare dioxane vs. toluene for solubility and reaction rate ().
  • Base Selection : Replace Cs₂CO₃ with K₃PO₄ to reduce side reactions ().
  • Temperature Control : Use microwave-assisted synthesis at 120°C for 30 minutes to accelerate kinetics ().

Q. How are crystallographic data analyzed to resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, 100 K) ().
  • Refinement : SHELXL for structure solution (hydrogen bonding, torsion angles) ().
  • Validation : Mercury software for Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O/N) ().
    Table 2 : Key Crystallographic Parameters
ParameterValue
Space GroupP2₁/c
R-factor<0.05
H-bond Network3D via C–H···O/N

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved during characterization?

  • Methodological Answer :
  • 2D NMR : Use HSQC/HMBC to assign coupling between protons and carbons (e.g., morpholino N–CH₂ groups) ().
  • Dynamic Effects : Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in tert-butyl groups).
  • Comparative Analysis : Cross-reference with analogs () or computational predictions (DFT for chemical shifts).

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states (e.g., Cl substitution with amines) ().
  • Molecular Electrostatic Potential (MEP) : Identify electrophilic sites (e.g., C4-Cl as a reactive center) ().
  • Docking Studies : AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes) ().

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed HRMS data?

  • Methodological Answer :
  • Isotope Pattern Analysis : Verify Cl isotopic signature (³⁵Cl:³⁷Cl = 3:1) ().
  • Adduct Formation : Check for Na⁺/K⁺ adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) ().
  • Sample Purity : Repeat purification via preparative HPLC (C18 column, MeCN/H₂O) ().

Application in Medicinal Chemistry

Q. What strategies are used to evaluate the bioactivity of this compound as a kinase inhibitor?

  • Methodological Answer :
  • Enzyme Assays : ADP-Glo™ kinase assay for IC₅₀ determination ().
  • SAR Studies : Modify substituents (e.g., replace morpholino with piperazine) and compare activity ().
  • Cellular Uptake : LC-MS/MS quantification in cell lysates ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate

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